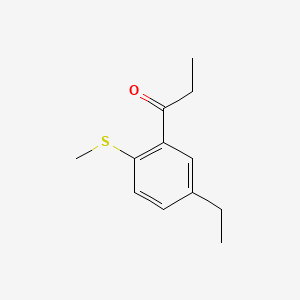
1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16OS It is a derivative of propiophenone, characterized by the presence of an ethyl group and a methylthio group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions usually involve an inert solvent like dichloromethane or chloroform, and the reaction is carried out at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with biological molecules. The presence of the methylthio group enhances its reactivity and potential biological activity by facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4’-(methylthio)-2-Morpholinopropiophenone: Similar in structure but contains a morpholine ring.
1-(5-methyl-2-(methylthio)phenyl)propan-1-ol: Similar but with an alcohol group instead of a ketone.
1-(5-Ethyl-2-hydroxyphenyl)propan-1-one: Similar but with a hydroxyl group instead of a methylthio group
Uniqueness
1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one is unique due to the presence of both an ethyl group and a methylthio group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(5-ethyl-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16OS/c1-4-9-6-7-12(14-3)10(8-9)11(13)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
DHSZBFQJJUSDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)SC)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


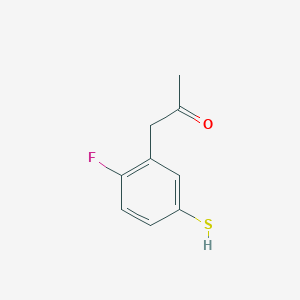
![tert-Butyl 1-(((R)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048774.png)
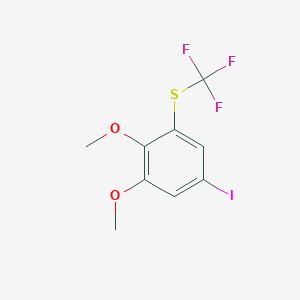
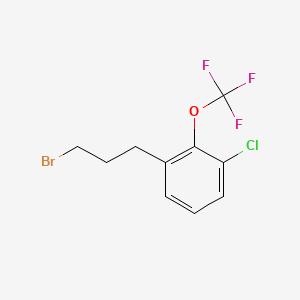
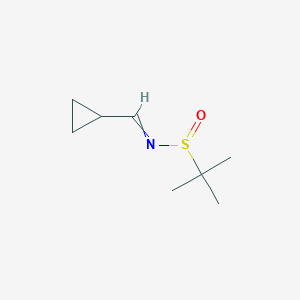
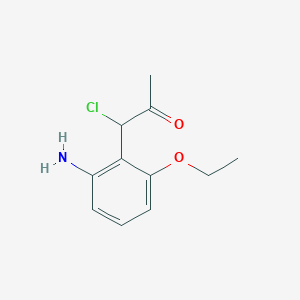
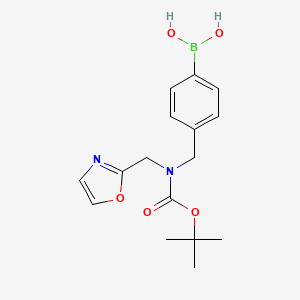
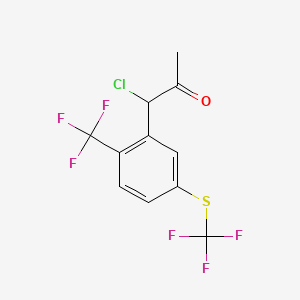
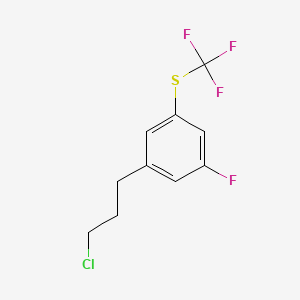
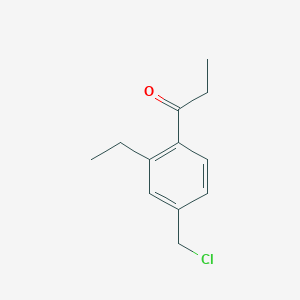

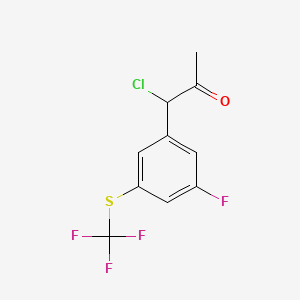
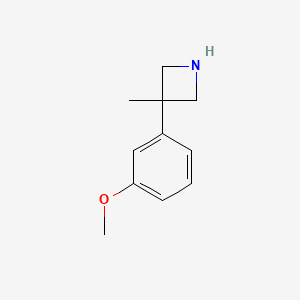
![Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B14048824.png)
